molecular formula C21H20N4O7S B14093320 6-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione

6-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B14093320
M. Wt: 472.5 g/mol
InChI Key: MAAGPYDBWLPQBB-UHFFFAOYSA-N
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Description

6-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione is a complex organic compound that features a quinoxaline core, a piperazine ring, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinoxaline diones.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of substituted piperazine or quinoxaline derivatives.

Scientific Research Applications

6-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets:

Properties

Molecular Formula

C21H20N4O7S

Molecular Weight

472.5 g/mol

IUPAC Name

6-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine-1-carbonyl]-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C21H20N4O7S/c26-19-20(27)23-16-11-13(1-3-15(16)22-19)21(28)24-5-7-25(8-6-24)33(29,30)14-2-4-17-18(12-14)32-10-9-31-17/h1-4,11-12H,5-10H2,(H,22,26)(H,23,27)

InChI Key

MAAGPYDBWLPQBB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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